molecular formula C26H30ClN5O2 B15106774 N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B15106774
M. Wt: 480.0 g/mol
InChI Key: CJTSQYQSSWDQLJ-UHFFFAOYSA-N
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Description

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a beta-carboline core, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3,4,9-tetrahydro-beta-carboline-2-carboxylic acid with 4-(3-chlorophenyl)piperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to serotonin receptors, modulating their activity and influencing various physiological processes. The compound’s structure allows it to fit into the receptor binding sites, altering the receptor’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a beta-carboline core with a piperazine ring and a chlorophenyl group

Properties

Molecular Formula

C26H30ClN5O2

Molecular Weight

480.0 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C26H30ClN5O2/c27-19-5-3-6-20(17-19)30-13-15-31(16-14-30)25(33)9-4-11-28-26(34)32-12-10-22-21-7-1-2-8-23(21)29-24(22)18-32/h1-3,5-8,17,29H,4,9-16,18H2,(H,28,34)

InChI Key

CJTSQYQSSWDQLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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